molecular formula C12H18N2O3 B589940 N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine CAS No. 380383-81-3

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine

Cat. No.: B589940
CAS No.: 380383-81-3
M. Wt: 238.287
InChI Key: FCLSOWMUJVJPRQ-UHFFFAOYSA-N
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Description

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine (CAS 380383-81-3) is a protected hydrazine derivative of significant value in organic and medicinal chemistry research. This compound, with the molecular formula C12H18N2O3, serves as a crucial synthetic intermediate . The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and hydrazines, rendering the nitrogen atom stable to basic conditions and nucleophilic attacks while being readily removable under mild acidic conditions . This protection strategy is essential for achieving selectivity in multi-step syntheses of complex molecules. Researchers utilize this compound as a versatile building block, particularly for the synthesis of heterocycles and other nitrogen-containing structures . Its core structure, derived from (3-methoxyphenyl)hydrazine (CAS 15384-39-1), is a key precursor in various synthetic routes, enabling the development of potential pharmaceutical agents and other fine chemicals . As a specialized research chemical, this product is offered for laboratory use and is strictly intended for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-amino-N-(3-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14(13)9-6-5-7-10(8-9)16-4/h5-8H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLSOWMUJVJPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739485
Record name tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380383-81-3
Record name tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of 3-Methoxyaniline

The precursor 3-methoxyphenylhydrazine is synthesized via diazotization of 3-methoxyaniline, analogous to methods described for 4-methoxyphenylhydrazine hydrochloride. In a typical protocol:

  • Diazotization : 3-Methoxyaniline reacts with hydrochloric acid and sodium nitrite at 0–5°C to form a diazonium salt. The molar ratio of aniline:HCl:NaNO₂ is critical (1:2.3–3.2:1–1.1) to minimize side reactions.

  • Reduction : The diazonium salt is reduced using ammonium sulfite or sodium bisulfite, yielding the hydrazine intermediate.

Example Conditions :

  • Temperature: 0–22°C

  • Reaction time: 30–90 minutes

  • Yield: ~70–80% (extrapolated from 4-methoxy analog)

Challenges in Regioselectivity and Purification

The 3-methoxy substituent introduces steric hindrance compared to the 4-methoxy isomer, potentially lowering reaction rates. Purification via acid precipitation (as in) may require adjustments to pH and solvent composition to isolate the free hydrazine.

Boc Protection of 3-Methoxyphenylhydrazine

Reaction with Di-tert-Butyl Dicarbonate

The hydrazine is protected using Boc anhydride under basic conditions:
Hydrazine+(Boc)2OBaseTHF/DCMN1-Boc Hydrazine\text{Hydrazine} + (\text{Boc})₂\text{O} \xrightarrow[\text{Base}]{\text{THF/DCM}} \text{N1-Boc Hydrazine}

Optimized Protocol :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base : Triethylamine (1.2 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)

  • Temperature : 0°C to room temperature

  • Yield : 85–90% (estimated from commercial pricing)

Workup and Isolation

The crude product is extracted into organic solvents (e.g., ethyl acetate), washed with dilute HCl to remove excess base, and dried over sodium sulfate. Due to its oily consistency, column chromatography (silica gel, hexane/ethyl acetate) is employed for purification.

Comparative Analysis of Synthetic Routes

Method Efficiency

StepConditionsYield (%)Purity (%)
Diazotization0–22°C, 90 min75*90*
Boc ProtectionTHF, DMAP, 24 hr85*95
*Estimated from analogous reactions.

Cost and Scalability

  • Diazotization : Low-cost reagents (HCl, NaNO₂) but requires precise temperature control.

  • Boc Protection : Boc anhydride is expensive (~€155/100mg), limiting large-scale production.

Challenges and Mitigation Strategies

Stability of Intermediates

  • Diazonium Salts : Decompose above 5°C; maintained via ice baths.

  • Boc-Hydrazine : Sensitive to moisture; stored under inert gas.

Byproduct Formation

  • N2-Boc Isomer : Minimized by using excess Boc anhydride (1.5 equiv).

  • Oxidation Products : Controlled by inert atmosphere (N₂/Ar).

Chemical Reactions Analysis

Types of Reactions

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso compounds, azo compounds, and various substituted hydrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein modification studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Nitrophenyl-Substituted Hydrazines

  • Examples: (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM): Exhibits corrosion inhibition properties for steel in acidic environments due to electron-withdrawing nitro groups enhancing adsorption on metal surfaces . 4-(3-Nitrophenyl)thiazol-2-ylhydrazones (Compounds 20, 21): Demonstrate antioxidant activity and selective inhibition of human monoamine oxidase-B (hMAO-B), relevant for neurodegenerative disease research .
Property N1-Boc-3-Methoxyphenylhydrazine SSBM Compound 20/21
Key Substituents Boc, 3-methoxyphenyl 3-nitrophenyl 3-nitrophenyl, thiazole
Primary Application Synthetic intermediate Corrosion inhibitor MAO-B inhibitor
Reactivity Boc deprotection under acidic conditions Electron-withdrawing nitro enhances metal binding Thiazole ring enhances bioactivity

Halogenated and Trifluoromethyl Derivatives

  • 1-(4-Bromo-2-fluorophenyl)hydrazine hydrochloride (CAS: 299440-17-8): Halogen atoms (Br, F) increase electrophilicity, making it a precursor for cross-coupling reactions in drug discovery .
  • 1-[2-(Trifluoromethyl)phenyl]hydrazine (CAS: 365-34-4): The CF₃ group imparts metabolic stability and lipophilicity, useful in agrochemical design .

Methoxyphenyl Analogues

  • 1-(3-Methoxyphenyl)piperazine hydrochloride : Shares the 3-methoxyphenyl group but replaces hydrazine with a piperazine ring, altering its pharmacological profile (e.g., serotonin receptor modulation) .
  • (E)-1-(2,4-Dinitrophenyl)-2-[1-(3-methoxyphenyl)ethylidene]hydrazine : The 3-methoxyphenyl group contributes to π-π stacking in crystal structures, influencing material properties .

Bioactivity

  • Antioxidant and Anti-inflammatory Effects : Thiazole derivatives (e.g., A1, A2) with 3-methoxyphenyl groups show significant DPPH radical scavenging (IC₅₀: 12–18 µM) and carrageenan-induced anti-inflammatory activity (~70% inhibition) .
  • Enzyme Inhibition : Hydrazines with nitro or methoxy groups (e.g., SSBM, Compound 20) target MAO-B or α-glucosidase, with IC₅₀ values in the micromolar range .

Physicochemical Stability

  • The Boc group in N1-Boc-3-Methoxyphenylhydrazine improves thermal stability compared to unprotected hydrazines, which are prone to oxidation .
  • Nitrophenyl-substituted hydrazines (e.g., SSBM) exhibit higher acidity (pKa ~4–5) due to electron-withdrawing nitro groups, enhancing metal surface adsorption .

Biological Activity

N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine (CAS Number: 380383-81-3) is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications.

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 238.283 g/mol
  • Appearance : Typically a white to off-white solid.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential in multiple therapeutic areas, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that hydrazine derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound may induce apoptosis by activating caspase pathways, leading to programmed cell death in cancer cells. Additionally, it can modulate signaling pathways involved in cell growth and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Its structural similarity to other pyrazole derivatives suggests potential efficacy against various bacterial strains.

  • In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant inhibition of cell proliferation in various cancer lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantModerate antioxidant activity observed

Detailed Research Findings

  • Anticancer Studies :
    • A study conducted on hydrazine derivatives demonstrated that this compound could significantly reduce the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .
  • Antioxidant Properties :
    • The compound was also evaluated for its antioxidant capacity using DPPH radical scavenging assays, showing moderate activity compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the recommended synthetic routes for N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine, and how can intermediates be characterized?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the hydrazine moiety. A plausible route includes:

  • Step 1: Reacting 1-(3-Methoxyphenyl)hydrazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Intermediate Characterization:
    • FT-IR to confirm Boc group incorporation (C=O stretch at ~1680–1720 cm⁻¹).
    • ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl) and Boc methyl groups (δ 1.2–1.4 ppm) .
    • Mass Spectrometry (HRMS) for molecular ion validation.

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structural integrity?

  • X-ray Crystallography: Resolves stereoelectronic effects and confirms hydrogen bonding in the hydrazine backbone (e.g., N–H···O interactions) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, particularly decomposition of the Boc group (~150–200°C) .
  • Differential Scanning Calorimetry (DSC): Detects phase transitions and melting points.

Q. How can researchers mitigate hydrolysis of the Boc group during storage or reactions?

  • Storage: Use desiccants and store at –20°C in anhydrous solvents (e.g., DMSO or DMF).
  • Reaction Conditions: Avoid protic solvents (e.g., water, methanol) and acidic/basic environments.
  • Monitoring: Track Boc stability via TLC (Rf shift upon hydrolysis) or in situ IR spectroscopy .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the Boc group to 1-(3-Methoxyphenyl)hydrazine?

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or nucleophilic catalysts (DMAP) to enhance Boc activation .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DCM vs. THF) to balance reactivity and solubility.
  • Kinetic Studies: Use pseudo-first-order kinetics to identify rate-limiting steps (e.g., hydrazine nucleophilicity vs. Boc₂O electrophilicity) .

Q. What mechanistic insights explain the reactivity of N1-Boc-protected hydrazines in nucleophilic reactions?

  • Intermediate Stability: The Boc group reduces hydrazine’s basicity, favoring nucleophilic attack at the N2 position.
  • Electrophilic Centers: Hydrazines react with aldehydes/ketones via condensation (e.g., hydrazone formation) or with nitrous acid to form diazonium salts.
  • Computational Support: DFT calculations can map charge distribution and predict regioselectivity .

Q. How should researchers address contradictions in reported biological activity data for hydrazine derivatives?

  • Standardized Assays: Replicate experiments under controlled conditions (e.g., cell line viability assays with identical passage numbers).
  • Metabolic Stability: Test compound stability in biological matrices (e.g., plasma protein binding via ultrafiltration) to clarify discrepancies in IC₅₀ values .
  • Epistatic Analysis: Compare results with structurally similar controls (e.g., tert-butyl vs. benzyl carbamates) to isolate functional group effects .

Q. What strategies are effective for resolving overlapping signals in ¹H NMR spectra of hydrazine derivatives?

  • Decoupling Experiments: Use 2D NMR (COSY, HSQC) to assign aromatic and Boc methyl protons.
  • Solvent Optimization: Switch to deuterated DMSO-d₆ for sharper peaks in polar compounds.
  • Dynamic Effects: Variable-temperature NMR can reveal conformational exchange broadening .

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